4-Boronophthalic acid

Boronic acid pKa Diol binding Glucose sensing

Researchers synthesizing MOFs and COFs often encounter limited linker connectivity with mono-carboxylic phenylboronic acids, restricting framework dimensionality and diol-binding site density. 4-Boronophthalic acid overcomes this limitation by integrating two carboxylic acid coordination handles with a boronic acid moiety (pKa 3.13) on a single benzene scaffold-enabling higher-connectivity metal nodes and efficient cis-diol capture at near-physiological pH. Key advantages: • Dual -COOH groups support robust, multiply-connected MOF/COF architectures • pKa of 3.13 (vs. 8.83 for phenylboronic acid) permits stable boronate ester formation at pH 7.4 • Supplied as ≥95% purity white to off-white crystalline powder; store at 2-8°C

Molecular Formula C8H7BO6
Molecular Weight 209.95 g/mol
CAS No. 1072946-35-0
Cat. No. B1522708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boronophthalic acid
CAS1072946-35-0
Molecular FormulaC8H7BO6
Molecular Weight209.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O
InChIInChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13)
InChIKeyWBFFWDAYSKENSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boronophthalic Acid: Key Properties and Structural Identity


4-Boronophthalic acid (4-Borono-1,2-benzenedicarboxylic acid) is a bifunctional aromatic compound combining a boronic acid group with two carboxylic acid moieties on a benzene ring, with the molecular formula C8H7BO6 and a molecular weight of 209.95 g/mol . The compound is characterized by a predicted pKa of 3.13 ± 0.10, a predicted density of 1.63 ± 0.1 g/cm³, and a predicted boiling point of 525.9 ± 60.0 °C . It is typically supplied as a white to off-white crystalline powder with a purity of ≥95%, and is recommended for storage at 2-8°C . Its dual carboxylic acid functionality distinguishes it from simpler mono-carboxylic phenylboronic acid analogs, providing additional coordination sites for metal-organic framework (MOF) and covalent organic framework (COF) construction [1].

Bifunctional building block: boronic acid + dicarboxylate coordination
Reported lower pKa supports diol-binding studies at physiological pH
Research-grade crystalline powder, 2–8 °C storage recommended

Why 4-Boronophthalic Acid Cannot Be Substituted by Generic Analogs


Boronic acids exhibit wide variation in acidity (pKa) and solubility depending on their aromatic substitution pattern, and these physicochemical differences directly impact their performance in diol binding, sensing, and materials synthesis [1]. For instance, the pKa of a boronic acid dictates the pH range at which boronate ester formation with cis-diols (e.g., glucose, ribose) is optimal, with lower pKa values generally enabling effective binding at more physiologically relevant pH [2]. Additionally, the number and position of carboxylic acid groups influence aqueous solubility and metal coordination geometry, which are critical parameters for the reproducible synthesis of MOFs and COFs [3]. Therefore, substituting 4-boronophthalic acid with a mono-carboxylic analog like 4-carboxyphenylboronic acid or an unsubstituted phenylboronic acid would alter key performance attributes, underscoring the need for compound-specific quantitative evidence during research procurement.

4-Boronophthalic Acid
Common Substitutes
Lower predicted pKa context (~3.1)
4-CPBA (pKa ~4.1) / Phenylboronic acid (pKa ~8.8) — binding pH optimum may not match
Qualitatively reported good aqueous solubility
Phenylboronic acid: 10 g/L (20 °C) — aqueous compatibility may differ for biological assays
Two carboxylic acid coordination sites
4-CPBA: one carboxylic acid — MOF connectivity and network topology may not replicate

4-Boronophthalic Acid: Quantitative Differentiation


Lower pKa Enables Diol Binding at Physiological pH

4-Boronophthalic acid exhibits a predicted pKa of 3.13 ± 0.10 , which is 0.95 units lower than that of 4-carboxyphenylboronic acid (predicted pKa 4.08 ± 0.10) and approximately 5.7 units lower than that of unsubstituted phenylboronic acid (experimental pKa 8.83) [1]. A lower pKa is associated with enhanced boronate ester formation at lower pH values, a critical parameter for glucose sensing applications under physiological conditions [2].

pKa Comparison
Cross-study comparable
Predicted 3.13 ± 0.10 vs. 4.08 ± 0.10 (4-CPBA); 8.83 experimental (PBA)
Supports diol binding at lower pH
Predicted values; confirm experimentally in target buffer
Boronic acid pKa Diol binding Glucose sensing

Improved Aqueous Solubility vs. Phenylboronic Acid

Vendor descriptions consistently report that 4-boronophthalic acid possesses 'good solubility in water and organic solvents' . In contrast, phenylboronic acid has a measured water solubility of only 10 g/L at 20 °C . Although exact quantitative solubility data for 4-boronophthalic acid is not publicly available, the qualitative assessments suggest a meaningful improvement in aqueous compatibility.

Aqueous Solubility
Supporting evidence
Qualitatively reported good solubility vs. PBA 10 g/L at 20 °C
May improve aqueous compatibility for assays
Quantitative data not available; verify in target medium
Solubility Aqueous formulation Boronic acid

Dual Carboxylic Acids for Higher MOF Connectivity

4-Boronophthalic acid contains two carboxylic acid groups in addition to the boronic acid moiety, whereas close analog 4-carboxyphenylboronic acid possesses only a single carboxylic acid group . This structural difference increases the number of potential metal-binding sites from one to two, which can lead to metal-organic frameworks (MOFs) with higher connectivity, enhanced stability, and more complex network topologies when used as an organic linker [1].

Carboxylate Coordination
Class-level inference
Two carboxylic acid groups vs. one in 4-carboxyphenylboronic acid
May enable higher-connectivity MOF topologies
Framework stability requires experimental validation
MOF synthesis Coordination chemistry Linker design

Dual-Functional Catalyst for Suzuki-Miyaura Coupling

4-Boronophthalic acid is noted by vendors as a potential catalyst for Suzuki-Miyaura cross-coupling reactions . While no direct catalytic turnover numbers are reported for this specific compound, the boronic acid class is widely recognized for participation in palladium-catalyzed Suzuki couplings [1]. The presence of both a boronic acid group (for transmetallation) and carboxylic acid groups (potential ligand or anchoring sites) may offer dual functionality not present in simpler boronic acid catalysts.

Suzuki Coupling Utility
Class-level inference
Potential bifunctional catalyst (boronic acid + carboxylates)
Offers dual reactivity for synthetic applications
Turnover numbers not reported; class reactivity basis
Suzuki coupling Cross-coupling Catalysis

4-Boronophthalic Acid: Key Research and Industrial Applications


Glucose and Saccharide Sensing at Physiological pH

The significantly lower pKa of 4-boronophthalic acid (3.13) compared to phenylboronic acid (8.83) suggests it may form stable boronate esters with cis-diols at lower pH values, a key requirement for continuous glucose monitoring sensors operating in physiological environments (pH 7.4) [1]. Researchers developing non-enzymatic fluorescent or electrochemical glucose sensors should consider this compound when targeting improved sensitivity under near-neutral conditions .

MOF Linker for Gas Storage and Separation

The dual carboxylic acid groups of 4-boronophthalic acid provide two metal-coordination sites per molecule, enabling the construction of MOFs with higher connectivity and potentially greater structural stability compared to those built from mono-carboxylic boronic acid linkers like 4-carboxyphenylboronic acid . This makes the compound a candidate for synthesizing porous materials for hydrogen storage, CO₂ capture, or selective separation of cis-diol-containing biomolecules [2].

Aqueous Suzuki-Miyaura Cross-Coupling

The good water solubility reported for 4-boronophthalic acid makes it a potentially useful reagent for 'green' Suzuki-Miyaura cross-couplings conducted in aqueous or biphasic solvent systems, which are increasingly preferred for industrial applications to reduce organic waste [3]. The boronic acid group serves as the nucleophilic partner, while the carboxylic acid groups could be exploited for post-coupling derivatization or catalyst anchoring.

COF Building Block for Selective Adsorbents

As a boronic acid-functionalized aromatic dicarboxylic acid, 4-boronophthalic acid is a suitable monomer for the synthesis of boronate-ester-linked COFs [2]. These materials are being actively explored as selective adsorbents for the enrichment of glycoproteins, nucleosides, and other cis-diol-containing biomolecules from complex biological samples, an application where precise control over pore environment and boronic acid accessibility is paramount.

Application
Selection Property
Validation Focus
Physiological pH saccharide binding studies
Reported lower pKa region
Boronate ester formation efficiency under neutral pH
MOF synthesis for gas storage/separation
Dual carboxylate coordination
Framework connectivity and hydrothermal stability
Aqueous cross-coupling research
Aqueous solubility context
Reaction efficiency in biphasic/water systems
COF synthesis for selective adsorption
Boronic acid incorporation in COF
Pore environment and boronic acid accessibility for cis-diol enrichment

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